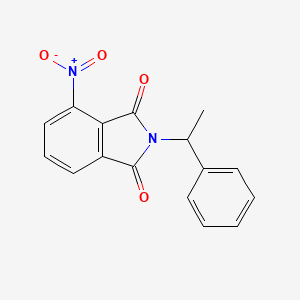

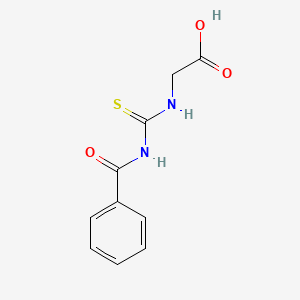

(3-Benzoyl-thioureido)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(3-BENZOYL-THIOUREIDO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

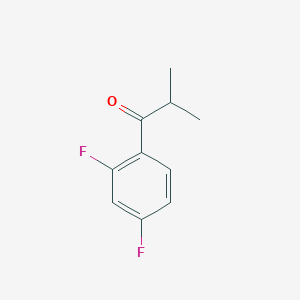

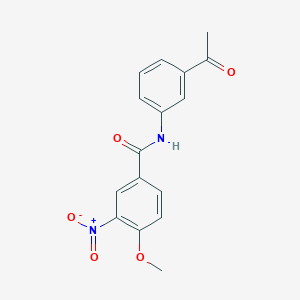

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(3-BENZOYL-THIOUREIDO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER, has a linear formula of C19H20N2O3S2 .Wissenschaftliche Forschungsanwendungen

Urease Inhibition

(3-Benzoyl-thioureido)-acetic acid derivatives have been studied for their potent urease inhibitory activities. Specifically, ethyl 4-(3-benzoylthioureido) benzoates, a class of thioureas synthesized from substituted benzoic acids, demonstrated significant potency as urease inhibitors, with some compounds being more effective than standard inhibitors by orders of magnitude. This suggests a potential application in treating diseases associated with urease-producing bacteria (Saeed et al., 2014).

Electrochemical DNA Sensors

Derivatives of thiophene, synthesized by protecting the carboxyl group of 3-thiophene acetic acid, were investigated for their application in electrochemical DNA sensors. These derivatives can be electro-polymerized to form stable, electro-active polymer films that exhibit specific electrochemical characteristics suitable for biological recognition, indicating potential for use in DNA detection technologies (Kang et al., 2004).

Antibacterial and Antifungal Activities

New thiourea derivatives, including 1-tolyl-3-aryl-4-methylimidazole-2-thiones, synthesized from benzoyl chlorides, have shown significant antibacterial activity and slight antifungal properties. This suggests their potential use in developing new antimicrobial agents (Saeed & Batool, 2007).

Cobalt(III) Complexes Synthesis

1-Benzoyl-(3,3-disubstituted)thiourea derivatives have been used to synthesize neutral cobalt(III) complexes. These complexes exhibit bidentate O,S chelation and have been characterized for their potential in various applications, including catalysis and material science (Tan et al., 2014).

Nonlinear Optical (NLO) Materials

Unsymmetrical acyl thiourea derivatives have been synthesized and analyzed for their third-order nonlinear optical (NLO) properties. These compounds, including 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid, exhibit promising NLO properties, making them potential candidates for use in optical and photonic technologies (Ashfaq et al., 2021).

Antioxidant and Cytotoxic Activities

Novel ephedrine-based thiourea derivative, synthesized and characterized for its antioxidant and cytotoxic potentials, showed excellent antioxidant activity and significant cytotoxic activity against brine shrimp. This highlights its potential in therapeutic applications and as an antioxidant agent (Shoaib et al., 2017).

Eigenschaften

IUPAC Name |

2-(benzoylcarbamothioylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-8(14)6-11-10(16)12-9(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H2,11,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPCIBJVXMBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(6-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869719.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2869721.png)

![(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide](/img/structure/B2869723.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2869725.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2869729.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2869730.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)

![5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2869736.png)

![6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)